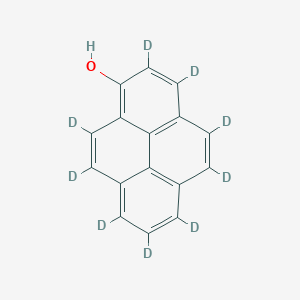
1,2-Benzoxazol-3-ylmethanesulfonyl chloride
描述
Synthesis Analysis
The synthesis of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride and related compounds often involves multi-step reactions. For example, a study reported the use of 1,3-Disulfonic acid benzimidazolium chloride as an efficient catalyst for synthesizing dihydropyrimidine derivatives, highlighting the role of sulfonyl chloride groups in facilitating such reactions (Abbasi, 2016).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their reactivity and potential applications. Techniques like NMR, FT-IR, and X-ray crystallography are commonly employed. For instance, the structural analysis of a sulfonyl chloride-containing compound was conducted using X-ray diffraction, revealing significant molecular conformation stabilized by intramolecular interactions (Rizzoli, Vicini, & Incerti, 2009).
Chemical Reactions and Properties
1,2-Benzoxazol-3-ylmethanesulfonyl chloride can undergo various chemical reactions, including condensation, sulfonamidation, and cyclization, due to the reactivity of the sulfonyl chloride group. For example, the compound was used in the synthesis of benzothiazepines, demonstrating its utility in constructing complex molecules (Chhakra et al., 2019).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and stability, of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride are essential for its handling and application in chemical syntheses. These properties are often determined experimentally and are crucial for the compound's storage and application in laboratory settings.
Chemical Properties Analysis
The chemical properties of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride, including its reactivity with nucleophiles, stability under various conditions, and its role as a precursor in synthetic chemistry, are of significant interest. Studies such as the one by Huang et al. (2019) illustrate the compound's utility in synthesizing key intermediates for more complex molecules, underscoring the importance of understanding its chemical behavior (Huang et al., 2019).
科学研究应用
Synthesis of Fluorescent Derivatives
A study by Phatangare et al. (2013) describes the synthesis of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives from an intermediate that could potentially be related to the chemical class of 1,2-Benzoxazol-3-ylmethanesulfonyl chloride. These compounds exhibit significant fluorescent properties with excellent quantum yield and have shown good antimicrobial activity against various bacterial and fungal strains (Phatangare et al., 2013).
One-Pot Synthesis Methods
Kumar et al. (2008) reported on the effectiveness of methanesulfonic acid as a catalyst for the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, demonstrating a method that might be adaptable for use with 1,2-Benzoxazol-3-ylmethanesulfonyl chloride for synthesizing benzoxazole derivatives with various functional groups (Kumar et al., 2008).
Catalysis and Synthesis Enhancement
Ziarani et al. (2012) explored the use of SBA-Pr-SO3H for catalyzing the synthesis of benzoxazole derivatives, highlighting the role of sulfonyl chloride-based compounds in facilitating reactions under specific conditions to yield target molecules efficiently (Ziarani et al., 2012).
Advanced Organic Synthesis
Zhang et al. (2011) described a palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides. This process illustrates the utility of compounds like 1,2-Benzoxazol-3-ylmethanesulfonyl chloride in facilitating the synthesis of 2-aryl benzoxazoles, showcasing a practical method for constructing complex molecules (Zhang et al., 2011).
Protective Group Chemistry
Sakamoto et al. (2006) discussed the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines, which is relevant to understanding the broader chemistry and applications of sulfonyl chloride derivatives in protecting group strategies and synthetic organic chemistry (Sakamoto et al., 2006).
属性
IUPAC Name |
1,2-benzoxazol-3-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREYTLWEJMYKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464413 | |
| Record name | (1,2-Benzoxazol-3-yl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzoxazol-3-ylmethanesulfonyl chloride | |
CAS RN |
73101-65-2 | |
| Record name | (1,2-Benzoxazol-3-yl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-benzoxazol-3-ylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16609.png)

![(4R,6R)-6-[2-[2-(4-Fluorophenyl)-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B16613.png)
![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)



![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)


